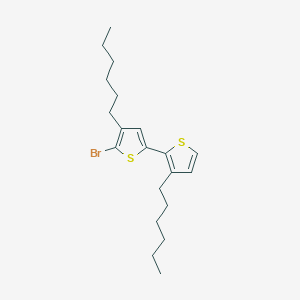![molecular formula C34H30O15 B12438047 3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tricaffeoylquinic acid is a natural polyphenolic compound found in various plants, including sweet potatoes and coffee beans. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production often involves extraction from natural sources. For instance, leaves of Ipomoea batatas (sweet potato) are extracted with water-containing alcohol, followed by concentration and purification using column chromatography . Another method involves heating plant materials from the Convolvulaceae or Asteraceae families to 100°C or higher within 30 seconds to produce a 3,4,5-tricaffeoylquinic acid-containing material .
化学反応の分析
Types of Reactions: 3,4,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo esterification and transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Catalysts like DMAP and reagents like DCC are employed for esterification.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Various esterified products.
科学的研究の応用
3,4,5-Tricaffeoylquinic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in promoting neurogenesis and protecting against oxidative stress.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
The mechanism of action of 3,4,5-tricaffeoylquinic acid involves several molecular targets and pathways:
Neuroprotection: It exerts neuroprotective effects by upregulating glycolytic enzymes and increasing ATP production, thereby preventing amyloid β-induced cell death.
Anti-inflammatory: It inhibits the production of inflammatory mediators by suppressing the activation of Akt and NF-κB pathways.
Antioxidant: It reduces the formation of reactive oxygen species and prevents GSH depletion, protecting cells from oxidative damage.
類似化合物との比較
3,4,5-Tricaffeoylquinic acid is unique among caffeoylquinic acids due to its specific arrangement of caffeoyl groups. Similar compounds include:
3,5-Dicaffeoylquinic acid: Known for its neuroprotective effects but with different molecular targets.
4,5-Dicaffeoylquinic acid: Exhibits antioxidant properties but less potent than 3,4,5-tricaffeoylquinic acid.
Chlorogenic acid: A well-known antioxidant found in coffee, but with a simpler structure.
特性
IUPAC Name |
3,4,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1-hydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXTKGAKYAFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
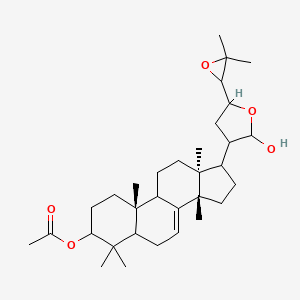
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
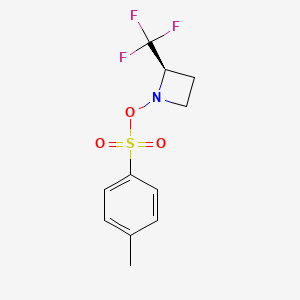

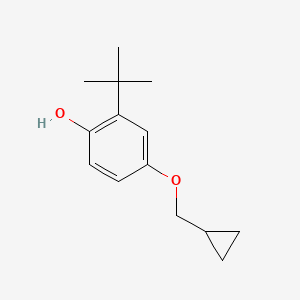
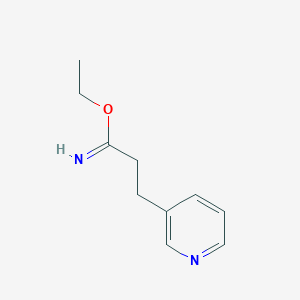
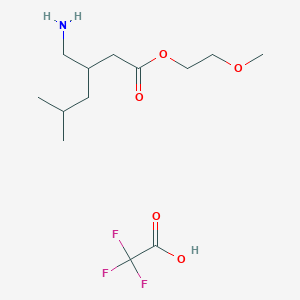

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

